molecular formula C10H13NO2 B1601442 Ethyl 2,6-dimethylisonicotinate CAS No. 39965-80-5

Ethyl 2,6-dimethylisonicotinate

Cat. No. B1601442
CAS RN: 39965-80-5
M. Wt: 179.22 g/mol
InChI Key: HUKOOYGGHKWWDG-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylisonicotinate is a chemical compound with the molecular formula C10H13NO2 . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 26 bonds, which comprises 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.22 g/mol . The compound should be stored sealed in a dry environment at 2-8°C . Unfortunately, the search results do not provide additional physical and chemical properties such as melting point, boiling point, or solubility.

Scientific Research Applications

Novel Synthesis Techniques

Ethyl 2,6-dimethylisonicotinate plays a role in novel synthesis techniques. For instance, it is involved in the heteroaromatization of specific butanoates to create isonicotinates, which are further used to synthesize β-oxoalkanonitriles and other compounds like pyridyl aminopyrazoles and aminoisoxazoles (S. Riyadh, H. Al-Matar, M. H. Elnagdi, 2008).

Catalytic Processes

In catalytic processes, this compound is used in phosphine-catalyzed annulations to produce highly functionalized tetrahydropyridines. This application is significant in creating compounds with complete regioselectivity and excellent yields (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Transition Metal Mediated Reactions

This compound is also utilized in transition metal-mediated reactions, as seen in studies where 2,6-dimethyl-substituted anisoles are converted into related phenols through a reaction mediated by a TpMe2Ir(III) complex (P. Lara, M. Paneque, M. L. Poveda, V. Salazar, Laura L Santos, E. Carmona, 2006).

Molecular Imaging in Medicine

In the medical field, derivatives of this compound are used in imaging for diseases like Alzheimer's. Compounds like [18F]FDDNP, derived from this class, are employed in positron emission tomography to study neurofibrillary tangles and amyloid plaques in living patients (K. Shoghi-Jadid, G. Small, E. Agdeppa, V. Kepe, L. Ercoli, P. Siddarth, S. Read, N. Satyamurthy, A. Petrič, Sung-Cheng Huang, J. Barrio, 2002).

Safety and Hazards

Ethyl 2,6-dimethylisonicotinate is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Ethyl 2,6-dimethylisonicotinate are currently unknown . This compound could potentially interact with various biochemical pathways, but more research is needed to identify these pathways and understand their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .

properties

IUPAC Name

ethyl 2,6-dimethylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)11-8(3)6-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKOOYGGHKWWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482098
Record name Ethyl 2,6-dimethylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39965-80-5
Record name Ethyl 2,6-dimethylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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